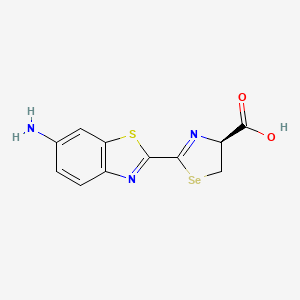
3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester” is a chemical compound that is a derivative of pyrazole. Pyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Chemical Reactions Analysis
The compound can be used in various chemical reactions. For instance, it can be used to synthesize 9H-pyrimido[4,5-b]indole and aryl-benzimidazole based BET bromodomain and extra terminal (BET) protein inhibitors . It can also be used to prepare naphthalimide based photo-exchangeable photochromic fluorescent molecules .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Improved Synthesis for Suzuki Couplings : An advanced synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester via lithium hydroxy ate complex isolation was developed, significantly enhancing Suzuki coupling processes (Mullens, 2009).
Facilitating Organic Synthesis : The pinacol esters of 1-alkyl-1H-pyrazol-4-yl and 5-yl boronic acids, synthesized from 1H-pyrazol, serve as stable and efficient reagents in organic synthesis (Ivachtchenko et al., 2004).
Catalyzed Cross-Coupling : Cu-catalyzed Fe-driven C(sp)-C(sp) and C(sp)-C(sp2) cross-coupling reactions using pinacol ester of alkynyl boronic acid have been successfully executed, broadening the spectrum of organic synthesis possibilities (Ahammed et al., 2014).
Molecular and Materials Science
Spectroscopic Studies : The compound has been employed in spectroscopic studies like FT-IR, Raman, and UV–vis, contributing to the understanding of molecular structures and behaviors (Şaş et al., 2016).
Polymer Synthesis : Its use in the synthesis of boronic acid (co)polymers via reversible addition−fragmentation chain transfer (RAFT) highlights its utility in polymer science, offering a pathway to create novel materials (Cambre et al., 2007).
Nanocrystal Growth : In materials science, it has been instrumental in the shape-controlled growth of CdS nanocrystals, displaying promising applications in nanotechnology (Mondal et al., 2015).
Analytical and Synthetic Chemistry
Analytical Method Development : Strategies for analyzing highly reactive pinacolboronate esters, such as 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester, have been developed, aiding in purity assessments and quality control in synthetic chemistry (Zhong et al., 2012).
Green Synthetic Route : The compound has facilitated a green and facile synthetic route for boronic acid esters, contributing to environmentally benign chemical processes (Schnürch et al., 2007).
Microwave-Assisted Synthesis : Microwave-assisted synthesis techniques using the compound have led to rapid and efficient creation of diverse compound libraries, showcasing its utility in high-throughput chemical synthesis (Dimauro & Kennedy, 2007).
Mecanismo De Acción
Target of Action
The primary target of 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic Acid Pinacol Ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the Suzuki–Miyaura cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
It is known that pinacol boronic esters, such as this compound, are usually bench stable, easy to purify, and often commercially available . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of complex organic molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is relatively stable and environmentally benign . The compound’s stability can pose challenges when it comes to removing the boron moiety at the end of a sequence .
Propiedades
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33BN2O2/c1-22-27(31-34-28(3,4)29(5,6)35-31)23(2)33(32-22)30(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWJCSNCJUEQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic Acid Pinacol Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

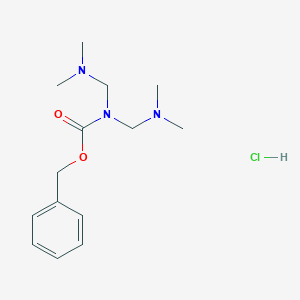
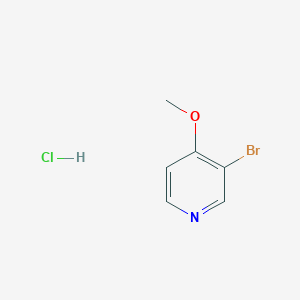
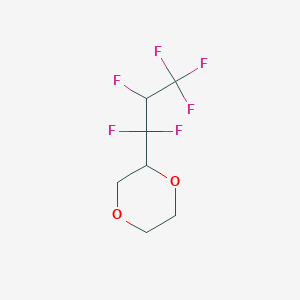
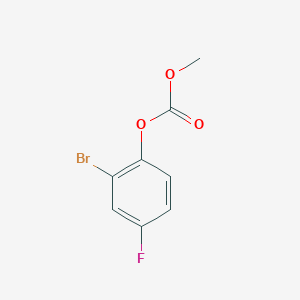
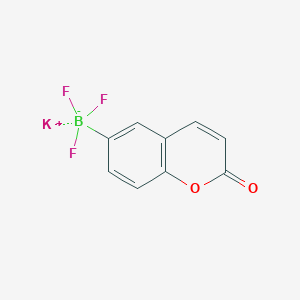
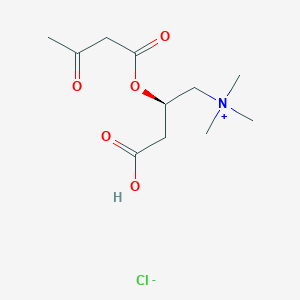

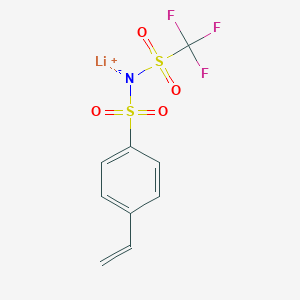
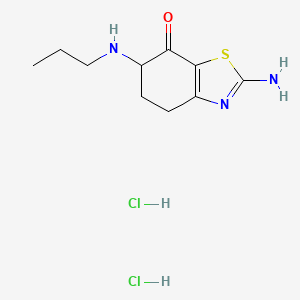
![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-[2-(diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302629.png)


![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6302670.png)
